N-(4-fluorophenyl)-N'-(2-methoxybenzyl)thiourea
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Overview
Description
N-(4-fluorophenyl)-N'-(2-methoxybenzyl)thiourea, also known as compound 1, is a small molecule with potential applications in scientific research. It is a thiourea derivative that has been synthesized and studied for its biochemical and physiological effects. In
Scientific Research Applications
Compound 1 has been studied for its potential applications in scientific research. It has been shown to exhibit antiproliferative activity against various cancer cell lines, making it a potential candidate for cancer treatment. Additionally, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which could have implications in the treatment of diseases such as glaucoma. Compound 1 has also been studied for its potential use as a fluorescent probe for imaging studies.
Mechanism of Action
The exact mechanism of action of N-(4-fluorophenyl)-N'-(2-methoxybenzyl)thiourea 1 is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in various tissues. Additionally, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. The inhibition of these enzymes and proteins could lead to the antiproliferative effects observed in cancer cell lines.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the activity of carbonic anhydrase, which could have implications in the treatment of diseases such as glaucoma. Additionally, it has been shown to inhibit the activity of certain kinases, which could have implications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
Compound 1 has several advantages for use in lab experiments. It is relatively easy to synthesize and has been optimized for high yield and purity. Additionally, it exhibits antiproliferative activity against various cancer cell lines, making it a potential candidate for cancer treatment. However, there are also limitations to the use of N-(4-fluorophenyl)-N'-(2-methoxybenzyl)thiourea 1 in lab experiments. Its mechanism of action is not fully understood, and its efficacy in vivo has not been extensively studied.
Future Directions
There are several potential future directions for the study of N-(4-fluorophenyl)-N'-(2-methoxybenzyl)thiourea 1. One direction could be to further investigate its mechanism of action and its potential use as a therapeutic agent for various diseases. Additionally, it could be studied for its potential use as a fluorescent probe for imaging studies. Further optimization of the synthesis method could also lead to higher yields and purity of N-(4-fluorophenyl)-N'-(2-methoxybenzyl)thiourea 1. Overall, the study of N-(4-fluorophenyl)-N'-(2-methoxybenzyl)thiourea 1 has the potential to lead to new insights and discoveries in the field of scientific research.
Synthesis Methods
Compound 1 can be synthesized through a multi-step process involving the reaction of various chemicals. The starting material for the synthesis is 2-methoxybenzylamine, which is reacted with 4-fluorophenyl isothiocyanate to form the intermediate product. This intermediate is then reacted with ammonium hydroxide to yield N-(4-fluorophenyl)-N'-(2-methoxybenzyl)thiourea 1. The synthesis of N-(4-fluorophenyl)-N'-(2-methoxybenzyl)thiourea 1 has been optimized for high yield and purity, making it suitable for scientific research applications.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-19-14-5-3-2-4-11(14)10-17-15(20)18-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCUTQRLRAOMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200673 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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